molecular formula C9H8BrF3O2 B14762727 2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene

2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B14762727
M. Wt: 285.06 g/mol
InChI Key: HLKGXFWBSUVQFV-UHFFFAOYSA-N
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Description

2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-(methoxymethyl)-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1-(methoxymethyl)-4-(trifluoromethoxy)benzene, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the methoxymethyl group can improve solubility and membrane permeability. The bromine atom can serve as a reactive site for further functionalization or conjugation with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-3-trifluoromethoxy-benzene: Similar structure but lacks the methoxymethyl group.

    2-Bromo-1-(methoxymethyl)-3-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.

    2-Bromo-1-(methoxymethyl)-4-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of trifluoromethoxy.

Uniqueness

2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The trifluoromethoxy group imparts high electronegativity and lipophilicity, while the methoxymethyl group enhances solubility and reactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

2-bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-6-2-3-7(4-8(6)10)15-9(11,12)13/h2-4H,5H2,1H3

InChI Key

HLKGXFWBSUVQFV-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

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